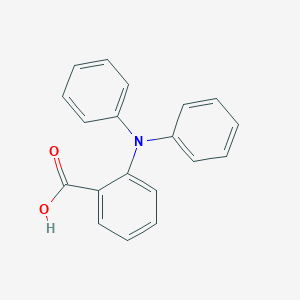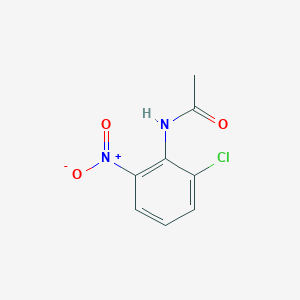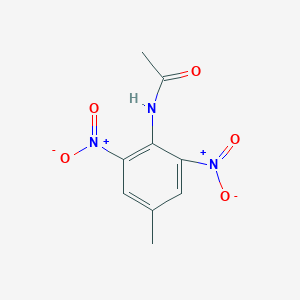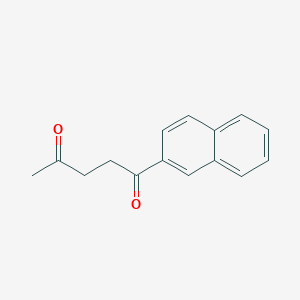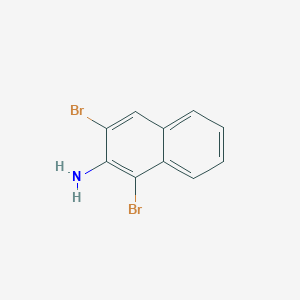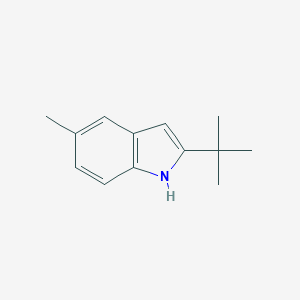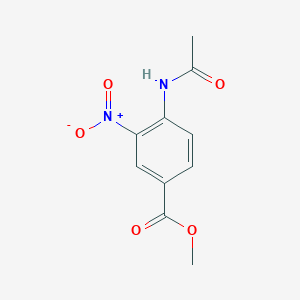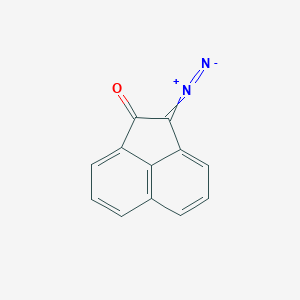
2-Diazoacenaphthen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazoacenaphthen-1-one is a diazo compound that has been widely used in scientific research for its unique properties. It is a highly reactive compound that can be used as a photoaffinity label, a crosslinking agent, and a source of nitrene radicals. In
Mécanisme D'action
The mechanism of action of 2-Diazoacenaphthen-1-one involves the formation of nitrene radicals upon irradiation with UV light. These nitrene radicals can react with a variety of molecules, including proteins, nucleic acids, and small molecules.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Diazoacenaphthen-1-one are dependent on the specific application. As a photoaffinity label, it can be used to study protein-protein interactions and identify binding sites. As a crosslinking agent, it can be used to study protein structure and function. As a source of nitrene radicals, it can be used to study chemical reactions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Diazoacenaphthen-1-one in lab experiments include its high reactivity, specificity, and versatility. However, its use requires careful handling due to its potential toxicity and instability.
Orientations Futures
There are several future directions for the use of 2-Diazoacenaphthen-1-one in scientific research. These include the development of new applications for the compound, the optimization of its synthesis and handling, and the exploration of its potential for use in drug discovery and development.
In conclusion, 2-Diazoacenaphthen-1-one is a highly reactive compound that has been widely used in scientific research for its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is a valuable tool for studying protein-protein interactions, protein structure and function, and chemical reactions, and has the potential to be used in drug discovery and development.
Méthodes De Synthèse
The synthesis of 2-Diazoacenaphthen-1-one involves the reaction of 2-aminobenzophenone with chlorosulfonyl isocyanate, followed by diazotization with sodium nitrite. The resulting compound is highly reactive and can be used for a variety of applications in scientific research.
Applications De Recherche Scientifique
2-Diazoacenaphthen-1-one has been widely used in scientific research for its unique properties. It can be used as a photoaffinity label to study protein-protein interactions, as a crosslinking agent to study protein structure and function, and as a source of nitrene radicals to study chemical reactions.
Propriétés
Numéro CAS |
2008-77-7 |
|---|---|
Nom du produit |
2-Diazoacenaphthen-1-one |
Formule moléculaire |
C12H6N2O |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
2-diazoacenaphthylen-1-one |
InChI |
InChI=1S/C12H6N2O/c13-14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)15/h1-6H |
Clé InChI |
VJAKCISTGXSALV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=[N+]=[N-])C(=O)C3=CC=C2 |
SMILES canonique |
C1=CC2=C3C(=C1)C(=[N+]=[N-])C(=O)C3=CC=C2 |
Autres numéros CAS |
2008-77-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



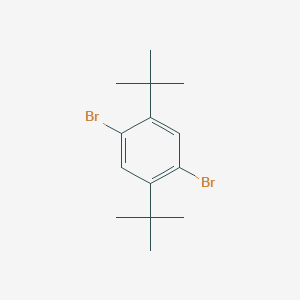
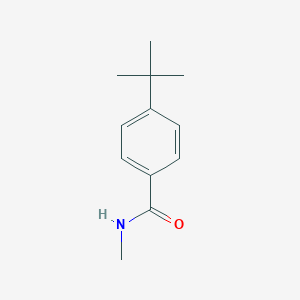

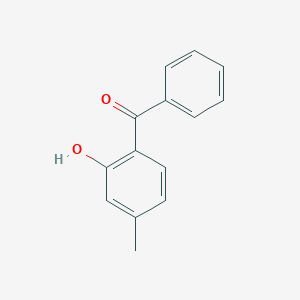
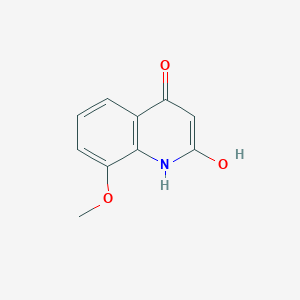
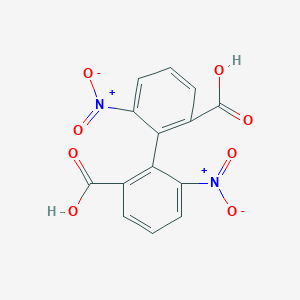
![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)
